An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine: Properties and Characteristics
An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine: Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for N-Methylbenzo[d]dioxol-5-amine. Much of the information presented herein is based on data from structurally similar compounds and computational predictions. This guide should be used for informational purposes and as a starting point for further research.
Introduction
N-Methylbenzo[d]dioxol-5-amine, also known as N-methyl-3,4-methylenedioxyaniline, is an organic compound belonging to the amphetamine and phenethylamine chemical classes. Its core structure features a benzodioxole ring system, which is also present in a variety of psychoactive compounds, including MDMA (3,4-Methylenedioxymethamphetamine). This structural similarity suggests that N-Methylbenzo[d]dioxol-5-amine may exhibit comparable biological activities, primarily interacting with the monoaminergic systems in the brain. This technical guide aims to provide a comprehensive overview of the known properties and characteristics of N-Methylbenzo[d]dioxol-5-amine and its closely related analogs, highlighting areas where further research is needed.
Chemical and Physical Properties
Direct experimental data for the physical properties of N-Methylbenzo[d]dioxol-5-amine are scarce. The following tables summarize available computed data for the target compound and experimental data for structurally related compounds.
Table 1: Chemical and Physical Properties of N-Methylbenzo[d]dioxol-5-amine and Related Compounds
| Property | N-Methylbenzo[d]dioxol-5-amine (Computed) | (1,3-Dioxaindan-5-ylmethyl)(methyl)amine (Experimental) | 1,3-Benzodioxol-5-amine (Experimental) |
| Molecular Formula | C₈H₉NO₂[1] | C₉H₁₁NO₂[2] | C₇H₇NO₂[3] |
| Molecular Weight | 151.16 g/mol [1] | 165.19 g/mol [2] | 137.14 g/mol [3] |
| Melting Point | Not Available | Not Available | 39-41 °C |
| Boiling Point | Not Available | 126.5 °C at 10 Torr | 144 °C at 16 mmHg |
| XLogP3 | 1.6[1] | 1.3[2] | 0.9[3] |
| Hydrogen Bond Donors | 1[1] | 1 | 1 |
| Hydrogen Bond Acceptors | 3[1] | 3 | 3 |
| CAS Number | 34060-22-5[1] | 15205-27-3[2] | 14268-66-7[3] |
Spectroscopic Data
Table 2: Spectroscopic Data for (1,3-Dioxaindan-5-ylmethyl)(methyl)amine
| Technique | Data |
| ¹³C NMR | Chemical shifts and spin-spin coupling constants are available in specialized databases.[2] |
| Mass Spectrometry (GC-MS) | Major peaks (m/z): 135, 164, 165.[2] |
Synthesis
A specific, detailed experimental protocol for the synthesis of N-Methylbenzo[d]dioxol-5-amine is not well-documented in publicly accessible literature. However, general synthetic routes for analogous N-alkylated 3,4-methylenedioxyaniline derivatives have been described. A plausible synthetic pathway could involve the N-methylation of 3,4-methylenedioxyaniline.
General Experimental Protocol for N-Alkylation (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of N-Methylbenzo[d]dioxol-5-amine.
Materials:
-
3,4-Methylenedioxyaniline
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, acetone)
Procedure:
-
Dissolve 3,4-methylenedioxyaniline and the base in the chosen solvent in a round-bottom flask.
-
Slowly add the methylating agent to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield N-Methylbenzo[d]dioxol-5-amine.
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of N-Methylbenzo[d]dioxol-5-amine is limited. However, based on its structural similarity to other psychoactive phenethylamines, it is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor, primarily affecting the serotonergic, dopaminergic, and noradrenergic systems.
Studies on the related compound (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) have shown that it exhibits MDMA-like behavioral effects, suggesting a primary interaction with the serotonergic system.[4] It is plausible that N-Methylbenzo[d]dioxol-5-amine shares a similar mechanism of action, leading to an increase in extracellular levels of serotonin, and to a lesser extent, dopamine and norepinephrine.
Hypothesized Signaling Pathway
The presumed mechanism of action involves the interaction of N-Methylbenzo[d]dioxol-5-amine with monoamine transporters (SERT, DAT, and NET). By acting as a substrate for these transporters, it can induce reverse transport, leading to the non-vesicular release of neurotransmitters from the presynaptic terminal into the synaptic cleft.
Toxicology and Safety
Specific toxicological data for N-Methylbenzo[d]dioxol-5-amine are not available. A Safety Data Sheet (SDS) for the related compound N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine indicates that it is an irritant. Due to the limited data, N-Methylbenzo[d]dioxol-5-amine should be handled with caution in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood.
Metabolism
The metabolic fate of N-Methylbenzo[d]dioxol-5-amine has not been experimentally determined. However, based on the metabolism of similar compounds, it is likely to undergo N-demethylation, and potentially demethylenation of the dioxole ring, followed by conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.
Conclusion and Future Directions
N-Methylbenzo[d]dioxol-5-amine is a compound of interest due to its structural similarity to known psychoactive substances. However, a significant lack of direct experimental data hinders a complete understanding of its properties and biological effects. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable synthetic route and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, elemental analysis).
-
Determination of Physicochemical Properties: Experimental measurement of melting point, boiling point, pKa, and solubility.
-
In Vitro and In Vivo Pharmacological Studies: Comprehensive studies to determine its binding affinities for monoamine transporters and receptors, and to characterize its behavioral effects in animal models.
-
Toxicological Evaluation: Assessment of its acute and chronic toxicity to establish a safety profile.
-
Metabolic Profiling: Identification of its major metabolites to understand its pharmacokinetic properties.
A thorough investigation of N-Methylbenzo[d]dioxol-5-amine will provide valuable insights for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
References
- 1. spectrabase.com [spectrabase.com]
- 2. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
![N-Methylbenzo[d]dioxol-5-amine](https://www.chemicalbook.com/CAS/GIF/34060-22-5.gif)

